



Application Notes and Protocols for Evaluating CH6953755 Efficacy in Preclinical Animal Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CH6953755 is a potent, orally bioavailable, and selective inhibitor of YES1 kinase, a non-receptor tyrosine kinase belonging to the SRC family.[1][2][3] Upregulation of YES1 activity, often through gene amplification, has been identified as a key oncogenic driver in a variety of solid tumors, including esophageal, lung, head and neck, and bladder cancers.[4][5] **CH6953755** exerts its antitumor effect by inhibiting the autophosphorylation of YES1 at tyrosine 426 (Tyr426), a critical step for its kinase activation.[1][2] This leads to the suppression of downstream pro-proliferative signaling pathways, most notably the YES1-YAP1 axis.[2][4] Preclinical studies have demonstrated that **CH6953755** shows significant antitumor activity in vitro and in vivo against cancer models harboring YES1 gene amplification.[5][6]

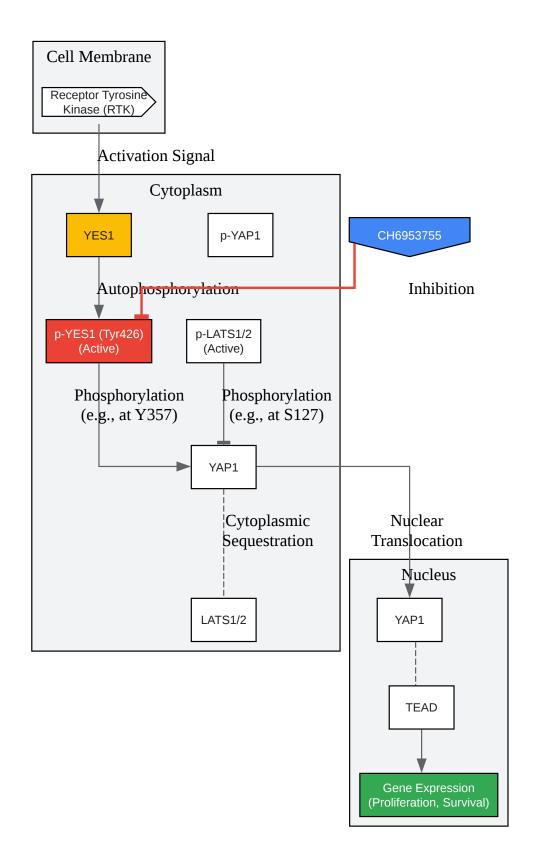
These application notes provide detailed protocols for utilizing various preclinical animal models to assess the in vivo efficacy of **CH6953755**. The models described include cell linederived xenografts (CDX), patient-derived xenografts (PDX), and a syngeneic model for immuno-oncology investigations.

Signaling Pathway and Mechanism of Action

CH6953755 targets the YES1 kinase, preventing its activation and subsequent downstream signaling. A key pathway involves the phosphorylation and activation of the transcriptional co-



activator YAP1, which promotes the expression of genes involved in cell proliferation and survival.





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Caption: Simplified YES1 signaling pathway and the inhibitory action of CH6953755.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of **CH6953755** against cancer models with and without YES1 gene amplification.

Table 1: In Vitro Antiproliferative Activity of CH6953755

Cell Line	Cancer Type	YES1 Amplification	IC ₅₀ (nM)
KYSE70	Esophageal	Yes	3.6
RERF-LC-AI	Lung	Yes	15
KYSE510	Esophageal	Yes	19
ACHN	Renal	No	>1000
HARA	Neuroblastoma	No	>1000

Data compiled from publicly available literature.[5]

Table 2: In Vivo Antitumor Efficacy of **CH6953755** (Oral Administration)



Model	Host Strain	Treatment	Dosing Schedule	Tumor Growth Inhibition (%)	Reference
Rat-2_YES1 Xenograft	BALB/c- nu/nu	60 mg/kg	Once daily for 10 days	Significant	[5]
KYSE70 Xenograft	BALB/c-nu/nu	60 mg/kg	Once daily for 11 days	~80%	[7]
RERF-LC-AI Xenograft	BALB/c-nu/nu	60 mg/kg	Once daily for 14 days	~70%	[7]
ACHN Xenograft	BALB/c-nu/nu	60 mg/kg	Once daily for 12 days	Not significant	[7]
HARA Xenograft	BALB/c-nu/nu	60 mg/kg	Once daily for 11 days	Not significant	[7]

Tumor Growth Inhibition (TGI) is an approximation based on graphical data from the cited literature.

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model

This protocol is suitable for evaluating **CH6953755** efficacy using human cancer cell lines with known YES1 amplification status (e.g., KYSE70) subcutaneously implanted into immunodeficient mice.



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Methodological & Application



Caption: Workflow for a cell line-derived xenograft (CDX) efficacy study.

Materials:

- YES1-amplified cell line (e.g., KYSE70)
- YES1-non-amplified cell line (e.g., ACHN) for specificity control
- Appropriate cell culture media and reagents
- Sterile PBS, Trypsin-EDTA, Matrigel® Basement Membrane Matrix
- Female immunodeficient mice (e.g., BALB/c-nu/nu or NOD-SCID), 6-8 weeks old
- CH6953755 and vehicle components
- Digital calipers, animal scale, oral gavage needles

- Cell Preparation: Culture cells to ~80% confluency. Harvest using trypsin, wash with PBS, and perform a cell count ensuring >90% viability. Resuspend the cell pellet in a 1:1 mixture of cold sterile PBS and Matrigel to a final concentration of 5-10 x 10⁶ cells per 100 μL. Keep on ice.[8]
- Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 μL of the cell suspension into the right flank of each mouse.[3][9]
- Tumor Growth and Randomization: Monitor mice for tumor formation. Once tumors are palpable, measure length and width with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2. When average tumor volume reaches 100-150 mm³, randomize mice into control and treatment groups (n=8-10 per group).[3]
- Drug Preparation and Administration: Prepare the vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[10] Prepare CH6953755 solution at the desired concentration (e.g., for a 60 mg/kg dose in a 20g mouse with 10 mL/kg dosing volume, prepare a 6 mg/mL solution). Administer the compound or vehicle daily via oral gavage.[1][4]



- Monitoring and Endpoint: Record tumor volumes and body weights 2-3 times per week. Monitor animals for any signs of toxicity. Euthanize mice when tumors in the control group reach the predetermined size limit (e.g., 1500 mm³) or at the end of the study period.
- Endpoint Analysis: At necropsy, excise tumors, measure final weight and volume. For pharmacodynamic studies, a subset of tumors can be flash-frozen in liquid nitrogen (for Western blot) or fixed in 10% neutral buffered formalin (for IHC).

Protocol 2: Patient-Derived Xenograft (PDX) Model

PDX models better recapitulate the heterogeneity of human tumors. This protocol is for establishing and testing **CH6953755** in PDX models derived from esophageal tumors, ideally with confirmed YES1 amplification.

Materials:

- Freshly resected human esophageal tumor tissue, collected under sterile conditions
- Sterile PBS with antibiotics, Matrigel®
- Female highly immunodeficient mice (e.g., NSG™ or NOD-SCID), 6-8 weeks old
- Surgical tools, trocars

- Tissue Processing: Transport fresh tumor tissue on ice. In a sterile hood, wash the tissue with cold PBS containing antibiotics. Remove any necrotic or non-tumor tissue. Mince the tumor into small fragments (2-3 mm³).[11][12]
- Implantation (P0): Anesthetize an NSG[™] mouse. Make a small incision on the flank. Using forceps or a trocar, implant one tumor fragment subcutaneously. Suture or staple the incision.[13][14]
- Tumor Growth and Passaging: Monitor mice for tumor growth. When the tumor reaches 1000-1500 mm³, euthanize the mouse, and aseptically excise the tumor. A portion can be cryopreserved or fixed, while the rest is fragmented for subsequent passaging into new cohorts of mice (P1, P2, etc.).[14]



• Efficacy Study: Once a stable PDX line is established (typically by P2 or P3), expand the model to generate a cohort of tumor-bearing mice. When tumors reach 100-200 mm³, randomize the mice and begin treatment with **CH6953755** as described in Protocol 1, steps 4-6.

Protocol 3: Pharmacodynamic Analysis

A. Western Blot for p-YES1

This protocol is to detect the level of activated (phosphorylated) YES1 in tumor lysates.

- Lysate Preparation: Homogenize flash-frozen tumor tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[15]
- Protein Quantification: Centrifuge the lysate to pellet debris and collect the supernatant.
 Determine the protein concentration using a BCA assay.
- Electrophoresis and Transfer: Denature 20-40 μg of protein per sample by boiling in SDS-PAGE sample buffer. Separate proteins on a polyacrylamide gel and transfer to a PVDF membrane.[16]
- Immunoblotting:
 - Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
 - Incubate with primary antibody against phospho-YES1 (Tyr426) overnight at 4°C.
 - Wash membrane with TBST.
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash membrane with TBST.
- Detection: Apply an ECL substrate and visualize the signal using a chemiluminescence imaging system.[15]



- Stripping and Re-probing: The membrane can be stripped and re-probed for total YES1 and a loading control (e.g., β-actin or GAPDH) to confirm target engagement and equal loading.
- B. Immunohistochemistry (IHC) for p-YES1

This protocol allows for the visualization of p-YES1 within the tumor microenvironment.

- Tissue Processing: Fix tumors in 10% neutral buffered formalin for 24 hours, then process and embed in paraffin. Cut 4-5 μm sections onto charged slides.[17]
- Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.[18][19]
- Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) at 95-100°C for 20 minutes.[17]
- Staining:
 - Block endogenous peroxidase activity with 3% H₂O₂.
 - Block non-specific binding with normal serum.
 - Incubate with primary antibody against phospho-YES1 (Tyr426) overnight at 4°C.
 - Wash and incubate with a biotinylated secondary antibody.
 - Wash and incubate with an HRP-conjugated streptavidin complex.
- Visualization: Apply a DAB chromogen substrate, which will produce a brown precipitate at the site of the antigen. Counterstain with hematoxylin.[18]
- Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and coverslip with a permanent mounting medium.
- Analysis: Examine slides under a microscope to assess the intensity and localization of p-YES1 staining in treated versus control tumors.



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